molecular formula C14H11Br2NO3 B10899677 2,4-dibromo-6-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzene-1,3-diol

2,4-dibromo-6-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzene-1,3-diol

Cat. No.: B10899677
M. Wt: 401.05 g/mol
InChI Key: WEBQEWFPRUSVHW-UHFFFAOYSA-N
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Description

2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL is a complex organic compound with the molecular formula C14H11Br2NO3. This compound is characterized by the presence of bromine atoms, hydroxyl groups, and an imine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL typically involves the bromination of a precursor compound followed by the introduction of the imine group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-1,4-benzenediol: Similar in structure but lacks the imine group.

    2,6-Dibromo-4-methylphenol: Contains bromine atoms and hydroxyl groups but differs in the position of substituents.

Uniqueness

2,4-DIBROMO-6-{[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL}-1,3-BENZENEDIOL is unique due to the presence of both bromine atoms and an imine group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C14H11Br2NO3

Molecular Weight

401.05 g/mol

IUPAC Name

2,4-dibromo-6-[(2-hydroxy-5-methylphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H11Br2NO3/c1-7-2-3-11(18)10(4-7)17-6-8-5-9(15)14(20)12(16)13(8)19/h2-6,18-20H,1H3

InChI Key

WEBQEWFPRUSVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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